

# Troubleshooting common issues in amine treating plants

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## Compound of Interest

Compound Name: 2-Nonanamine

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## Technical Support Center: Amine Treating Plants

This guide provides troubleshooting assistance and frequently asked questions for common issues encountered in amine treating plants. It is intended for researchers, scientists, and drug development professionals working with amine-based purification systems.

## Frequently Asked Questions (FAQs)

### Foaming

**Q1:** What are the common causes of foaming in an amine absorber?

**A1:** Foaming in amine systems is primarily caused by contaminants that lower the surface tension of the amine solution.[\[1\]](#)[\[2\]](#) Common culprits include:

- Liquid hydrocarbons: Carryover from upstream separation units is a frequent cause of foaming.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Suspended solids: Corrosion products like iron sulfide and other particulates can stabilize foam.[\[1\]](#)[\[2\]](#)
- Surfactants: Chemicals such as corrosion inhibitors, well-treating compounds, and even excessive antifoam agents can act as surfactants and promote foaming.[\[1\]](#)[\[2\]](#)

- Amine degradation products and Heat Stable Salts (HSS): These can increase the viscosity of the amine solution, which stabilizes foam.[2][5]
- Process conditions: Condensation of hydrocarbons within the contactor due to improper temperature differentials between the lean amine and inlet gas can also lead to foaming.[1][5]

Q2: How can I diagnose the cause of a foaming issue?

A2: A systematic approach is crucial for diagnosing the root cause of foaming.[6] Key indicators include a sudden increase in the differential pressure across the absorber and amine carryover into downstream equipment.[2][5] To pinpoint the source, consider the location of the foam within the tower. Foaming in the middle of the tower often points to condensed hydrocarbons, while foaming on the top tray suggests a contaminated amine feed.[5]

Q3: What are the immediate and long-term solutions for foaming?

A3:

- Immediate Action: Injection of an antifoam agent can temporarily control foaming.[7] However, overuse can worsen the problem.[2]
- Long-Term Solutions: The most effective approach is to identify and eliminate the source of contamination.[1] This may involve improving inlet gas separation, implementing effective filtration for the amine solution, and using activated carbon beds to remove contaminants.[1]

## Corrosion

Q1: What are the primary causes of corrosion in an amine treating unit?

A1: While the amine itself is not corrosive, several factors can promote corrosion in the system. [8] These include:

- Acid Gases: High concentrations of H<sub>2</sub>S and CO<sub>2</sub> in the rich amine solution, especially at elevated temperatures, are a major cause of corrosion.[8]
- Heat Stable Salts (HSS): These salts increase the corrosivity of the amine solution. Levels as low as 2-3% can lead to corrosion in the lean amine circuit.[8]

- Amine Degradation Products: Certain degradation products can be corrosive.[9]
- High Fluid Velocity: High velocities or turbulence can cause erosion-corrosion, particularly in areas like control valve outlets and reboiler return lines.[8]
- Oxygen Ingress: The presence of oxygen can lead to oxidative degradation of the amine and increase corrosion.
- Process Design: Improper design, such as areas of high velocity or inadequate materials of construction, can contribute to corrosion.[10]

Q2: Where is corrosion most likely to occur in an amine plant?

A2: Corrosion is often most severe in hot, rich amine sections of the plant where acid gases are released from the solution.[8] Common problem areas include the rich amine piping, the lean/rich amine heat exchanger, the regenerator (stripper), and the reboiler.

Q3: How can corrosion be mitigated in an amine treating plant?

A3: A multi-faceted approach is necessary for effective corrosion control:

- Process Control: Maintaining proper amine concentration, circulation rate, and temperature is crucial.
- Contaminant Removal: Effective filtration and the use of activated carbon can remove solids and degradation products that contribute to corrosion.
- HSS Management: Regularly monitor HSS levels and consider reclamation or replacement of the amine solution if they become too high.
- Material Selection: Using appropriate corrosion-resistant alloys in high-risk areas is essential.
- Inhibitors: In some cases, corrosion inhibitors can be used to protect the system.

## Heat Stable Salts (HSS)

Q1: What are Heat Stable Salts (HSS) and how are they formed?

**A1:** Heat Stable Salts are salts formed from the reaction of amines with strong acids. Unlike the salts formed with H<sub>2</sub>S and CO<sub>2</sub>, HSS are not regenerated (broken down) by the heat in the stripper. They accumulate in the amine solution over time. Common anions that form HSS include formate, acetate, oxalate, thiosulfate, and chloride.

**Q2:** What operational problems are caused by HSS?

**A2:** The accumulation of HSS can lead to several issues:

- Reduced Acid Gas Removal Capacity: HSS tie up amine molecules, making them unavailable for reacting with H<sub>2</sub>S and CO<sub>2</sub>.
- Increased Corrosion: High concentrations of HSS are corrosive and can damage equipment. [\[8\]](#)
- Foaming: HSS can contribute to foaming problems. [\[2\]](#)
- Increased Solution Viscosity: This can lead to poor hydraulic performance.

**Q3:** How are HSS levels monitored and controlled?

**A3:** HSS concentration is typically monitored through laboratory analysis of the amine solution using techniques like ion chromatography or titration. [\[11\]](#)[\[12\]](#) Control measures include:

- Minimizing Ingress of HSS Precursors: Preventing upstream contaminants that form strong acids from entering the amine unit.
- Amine Reclaiming: Using specialized processes to remove HSS from the amine solution.
- Amine Replacement: In some cases, the entire amine inventory may need to be replaced if HSS levels are too high.

## Amine Degradation

**Q1:** What causes amine degradation?

**A1:** Amine degradation is the irreversible chemical change of the amine molecule. The two main types are:

- Thermal Degradation: Occurs at high temperatures, primarily in the stripper and reboiler.
- Oxidative Degradation: Happens in the presence of oxygen, which can enter the system with the feed gas.

Q2: What are the consequences of amine degradation?

A2: Amine degradation leads to:

- Solvent Loss: Reduces the amount of active amine available for gas treating.
- Formation of Corrosive Byproducts: Some degradation products can increase the corrosivity of the solution.<sup>[9]</sup>
- Increased Foaming Tendency: Degradation products can contribute to foaming.<sup>[5]</sup>
- Fouling: Degradation products can foul equipment surfaces.

Q3: How can amine degradation be minimized?

A3: To minimize amine degradation:

- Control Temperatures: Avoid excessive temperatures in the reboiler and stripper. The reboiler temperature should generally not exceed 132°C to prevent degradation of MDEA.<sup>[9]</sup>
- Prevent Oxygen Ingress: Ensure tight seals and consider oxygen scavengers if necessary.
- Proper Filtration: Remove contaminants that can catalyze degradation reactions.

## Data Presentation

Table 1: Typical Operating Parameters for Amine Treating Units

Parameter	MEA	DEA	MDEA
Amine Concentration (wt%)	15 - 20	25 - 35	40 - 50
Lean Amine Loading (mol acid gas/mol amine)	0.10 - 0.20	0.05 - 0.15	< 0.01
Rich Amine Loading (mol acid gas/mol amine)	0.40 - 0.50	0.30 - 0.65	0.40 - 0.50
Reboiler Temperature (°C)	115 - 125	120 - 130	120 - 135
Lean Amine Temperature (°C)	40 - 50	40 - 50	40 - 50

Table 2: Recommended Maximum Levels for Common Contaminants

Contaminant	Maximum Recommended Concentration (ppm)
Heat Stable Salts (as total anions)	10,000 - 20,000 (1-2 wt%)
Chloride	< 500
Sulfate	< 500
Formate	< 500
Acetate	< 1000
Oxalate	< 250
Total Suspended Solids (TSS)	< 100

## Experimental Protocols

### Determination of Amine Concentration by Titration

Objective: To determine the total alkalinity and amine concentration of an aqueous amine solution.

Methodology: This procedure is based on a potentiometric titration method.[\[13\]](#)

- Apparatus:

- pH meter with a combined glass-calomel electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker (100 mL)
- Pipette (5 mL)

- Reagents:

- Standardized sulfuric acid ( $\text{H}_2\text{SO}_4$ ) solution (e.g., 0.5 N)
- Distilled or deionized water

- Procedure:

1. Calibrate the pH meter using standard buffer solutions.
2. Pipette 5 mL of the amine sample into a 100 mL beaker.
3. Add approximately 50 mL of distilled water to the beaker.
4. Place the beaker on the magnetic stirrer and add the stir bar.
5. Immerse the pH electrode in the solution and begin stirring.
6. Titrate the solution with the standardized sulfuric acid, recording the pH and the volume of titrant added.

7. Continue the titration until the equivalence point is reached, which is indicated by a sharp change in pH. For lean amine solutions, there may be two inflection points.

- Calculation:

- The amine concentration (in wt%) can be calculated using the following formula:

Where:

- V = Volume of  $\text{H}_2\text{SO}_4$  used at the equivalence point (mL)
- N = Normality of the  $\text{H}_2\text{SO}_4$  solution (mol/L)
- MW = Molecular weight of the amine ( g/mol )
- S = Volume of the amine sample (mL)

## Analysis of Heat Stable Salts (HSS) by Ion Chromatography

Objective: To identify and quantify the concentration of various HSS anions in an amine solution.

Methodology: Anion exchange chromatography is a common method for HSS analysis.[\[12\]](#)

- Apparatus:

- Ion chromatograph (IC) system equipped with a conductivity detector
  - Anion exchange column
  - Autosampler

- Reagents:

- Eluent solution (e.g., a sodium carbonate/sodium bicarbonate solution)
  - Regenerant solution (e.g., sulfuric acid)

- HSS anion standard solutions (for calibration)
- Deionized water

• Procedure:

1. Prepare a series of calibration standards containing known concentrations of the HSS anions of interest.
2. Prepare the amine sample by diluting it with deionized water to bring the HSS concentrations within the calibration range. A 1:100 dilution is often a good starting point.
3. Set up the IC system with the appropriate column, eluent, and operating conditions (e.g., flow rate, temperature).
4. Run the calibration standards to generate a calibration curve for each anion.
5. Inject the diluted amine sample into the IC system.
6. Identify and quantify the HSS anions in the sample by comparing the resulting chromatogram to the calibration data.

## Determination of Amine Degradation Products by Gas Chromatography

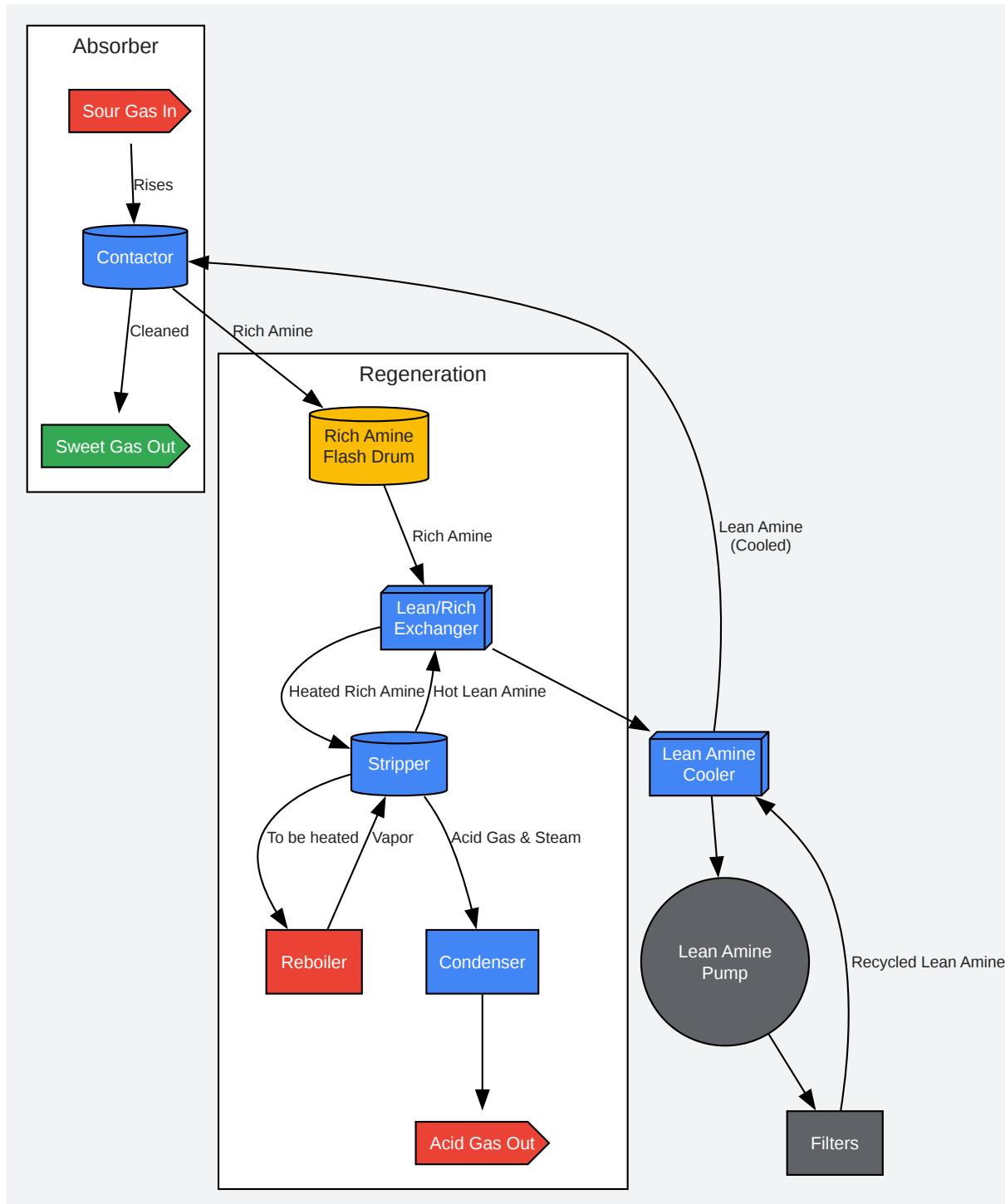
Objective: To identify and quantify volatile degradation products in the amine solution.

Methodology: Gas chromatography (GC) is a powerful technique for analyzing amine degradation products.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Apparatus:
  - Gas chromatograph (GC) with a flame ionization detector (FID) or a mass spectrometer (MS)
  - Appropriate capillary column for amine analysis
  - Headspace autosampler (optional, but recommended for sample introduction)

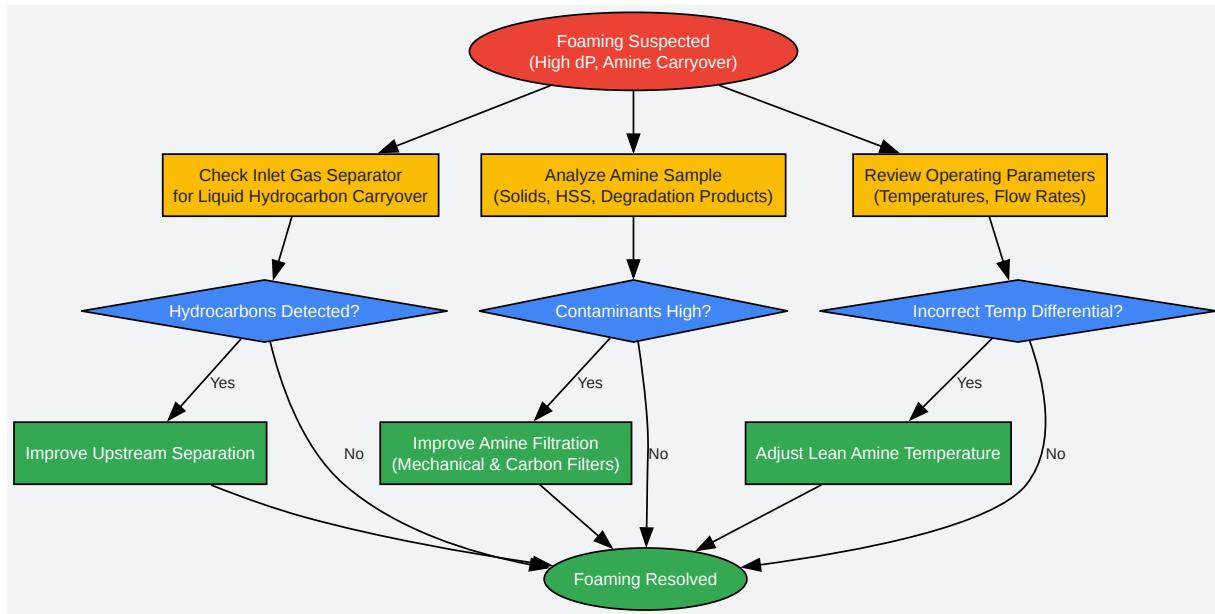
- Reagents:
  - Carrier gas (e.g., helium, nitrogen)
  - Calibration standards for expected degradation products
- Procedure:
  1. Prepare calibration standards of the expected degradation products in a clean amine solution.
  2. Prepare the amine sample for analysis. This may involve dilution or derivatization depending on the specific method and target analytes.
  3. Set up the GC with the appropriate temperature program for the column, injector, and detector.
  4. Inject the calibration standards to establish retention times and response factors.
  5. Inject the prepared amine sample.
  6. Identify degradation products by comparing their retention times to those of the standards. Quantify the concentrations using the calibration data.

## Visualizations

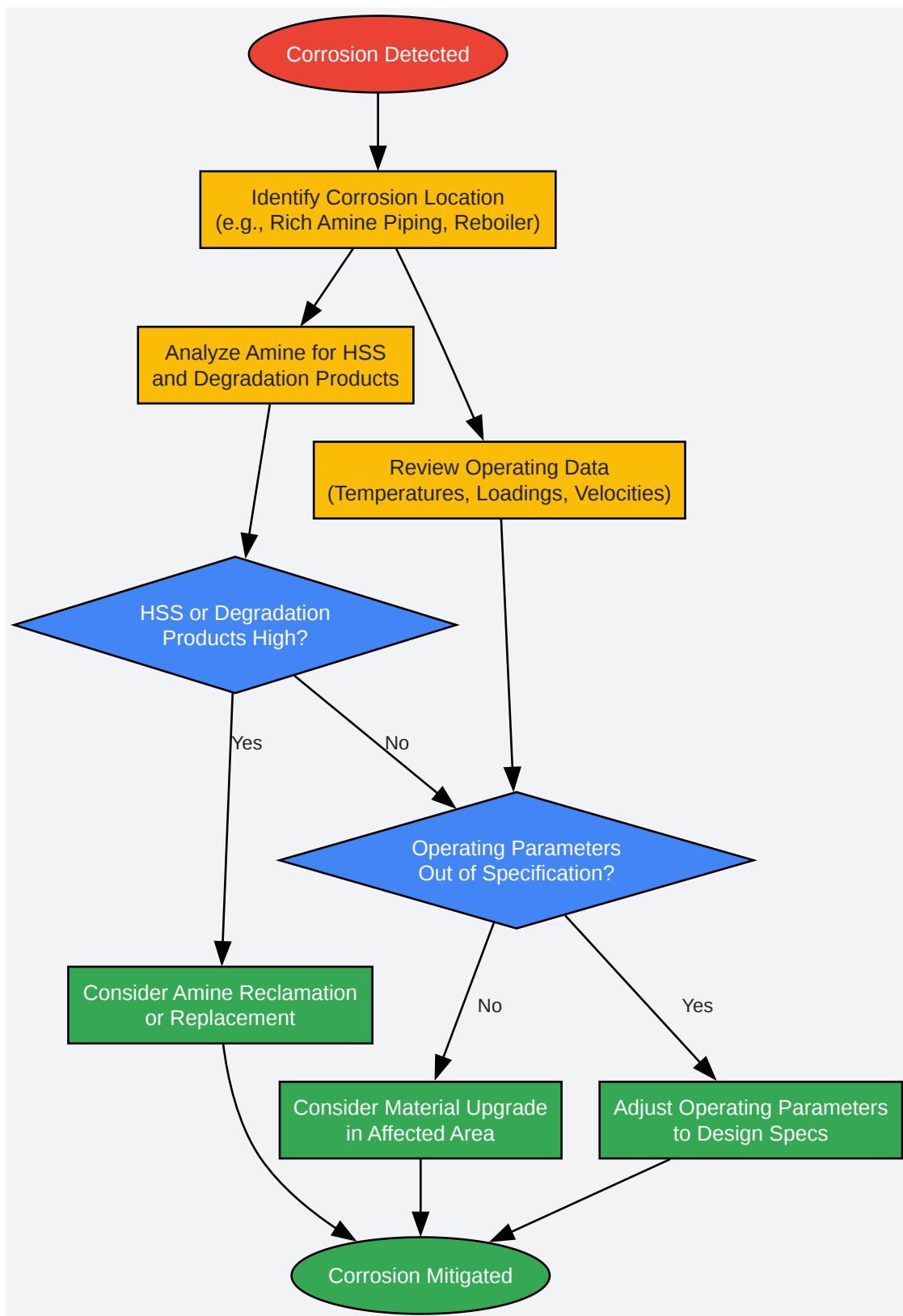


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Caption: Simplified process flow diagram of a typical amine treating unit.

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Caption: Troubleshooting workflow for foaming in an amine treating plant.



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Caption: Troubleshooting workflow for corrosion in an amine treating plant.

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